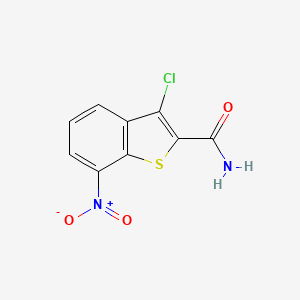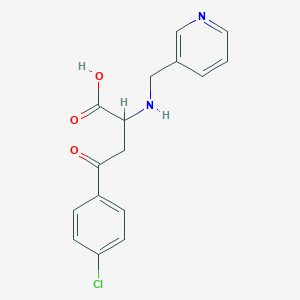![molecular formula C20H19Cl3N4O4S B3033555 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride CAS No. 1052553-33-9](/img/structure/B3033555.png)
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
描述
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride is a complex organic compound characterized by its multi-ring structure, halogen substitutions, and sulfonyl and nitro functional groups. Its unique structure makes it an intriguing subject for various scientific investigations, especially in pharmacology and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. It typically starts with the formation of the 1H-pyrazole ring, followed by its subsequent functionalization. The introduction of the 2,4-dichlorophenyl and 2-nitrobenzenesulfonyl groups is carried out through electrophilic aromatic substitution reactions. The piperidine ring is introduced in the latter stages through nucleophilic substitution reactions. These reactions are often carried out under anhydrous conditions with a strong base, like sodium hydride, in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry is often employed to maintain consistency. The reactions are typically conducted in high-pressure reactors to accommodate the volatile nature of some intermediates. Catalysts such as palladium may be used to facilitate specific coupling reactions.
化学反应分析
Types of Reactions: This compound undergoes various types of reactions, such as:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction of the nitro group yields the corresponding amine.
Substitution reactions replace chlorine atoms with various nucleophiles, leading to diverse derivatives.
科学研究应用
This compound serves a multitude of purposes in scientific research:
Chemistry: It is studied for its role as an intermediate in the synthesis of more complex molecules.
Biology: Used in biochemical assays to study enzyme interactions due to its structural specificity.
Medicine: Investigated as a potential therapeutic agent, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Employed in the development of new materials, such as advanced polymers and catalysts.
作用机制
When compared to other compounds with similar structures, like 4-(4-chlorophenyl)-1,1-dioxo-1H,2H,3H-thieno[2,3-c]pyrazole-5-carboxamide, the uniqueness of 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride lies in:
Structure: The specific combination of sulfonyl and nitro groups along with the dichlorophenyl moiety provides distinctive chemical properties and reactivity.
Reactivity: This compound has unique reactivity profiles in organic synthesis, especially in forming stable intermediates for further chemical transformations.
相似化合物的比较
4-(4-chlorophenyl)-1,1-dioxo-1H,2H,3H-thieno[2,3-c]pyrazole-5-carboxamide
1-(2,4-dichlorophenyl)-2-(2-nitrobenzenesulfonyl)hydrazine
5-(2,4-dichlorophenyl)-3-(2-nitrobenzenesulfonyl)pyrazole
And there you have it! A detailed exploration of 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride. What a mouthful!
属性
IUPAC Name |
4-[5-(2,4-dichlorophenyl)-1-(2-nitrophenyl)sulfonylpyrazol-3-yl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4S.ClH/c21-14-5-6-15(16(22)11-14)19-12-17(13-7-9-23-10-8-13)24-25(19)31(29,30)20-4-2-1-3-18(20)26(27)28;/h1-6,11-13,23H,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLMRBPGDNIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C(=C2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052553-33-9 | |
| Record name | Piperidine, 4-[5-(2,4-dichlorophenyl)-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052553-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)
![1-(2-Chlorophenyl)-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B3033478.png)
![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3033482.png)
![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)


![1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033491.png)
![1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
